molecular formula C7H11NO2 B7895111 Ethyl 2-aminopent-4-ynoate

Ethyl 2-aminopent-4-ynoate

Cat. No.: B7895111
M. Wt: 141.17 g/mol
InChI Key: KDXHMSSQTZYIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-aminopent-4-ynoate (CAS 154145-91-2) is a non-proteinogenic amino acid ester characterized by a terminal alkyne group on its side chain. With the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol, it is a valuable synthetic building block in organic and medicinal chemistry . The terminal alkyne functionality makes this compound a versatile precursor for Huisgen cycloaddition ("click chemistry") reactions, enabling researchers to efficiently create complex molecular architectures, such as triazoles, for drug discovery and bioconjugation . Furthermore, as an α-amino acid ester, it serves as a key intermediate in the synthesis of peptidomimetics and macrocyclic peptides. Such structures are of significant interest in protease inhibitor drug discovery, as they can improve metabolic stability, selectivity, and pharmacokinetic properties compared to linear peptides . The molecular structure incorporates both an amine and an ester, offering two distinct reactive sites for further chemical modification, including amide bond formation or hydrolysis. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-aminopent-4-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-3-5-6(8)7(9)10-4-2/h1,6H,4-5,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXHMSSQTZYIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC#C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The amine attacks the β-carbon of ethyl propiolate, forming a zwitterionic intermediate that tautomerizes to the enamine. Subsequent proton transfer yields the α-amino ester. The reaction is typically conducted in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at temperatures between 0°C and 25°C.

Key Parameters:

ParameterOptimal Range
SolventTHF or DCM
Temperature0–25°C
Amine Equivalents1.0–1.2
Reaction Time4–12 hours

Optimization Strategies

  • Catalytic Additives: Triethylamine (TEA) or diisopropylethylamine (DIPEA) improves yields by neutralizing acidic byproducts.

  • Flow Chemistry: Continuous flow systems enhance reaction control, reducing side reactions like polymerization of ethyl propiolate.

Multi-Step Synthesis via Schiff Base Intermediate

A patent (WO2017081590A1) details a scalable industrial process involving protective group chemistry. This method avoids handling unstable primary amines directly and improves regioselectivity.

Step 1: Formation of Schiff Base

Ethyl propiolate reacts with diphenylmethylideneamine in THF at −5°C to 0°C, forming ethyl 2-[(diphenylmethylidene)amino]pent-4-ynoate. The Schiff base protects the amino group during subsequent steps.

Step 2: Acidic Hydrolysis

The intermediate is treated with 50% hydrochloric acid at 2–8°C to hydrolyze the Schiff base, yielding this compound hydrochloride.

Critical Conditions:

  • Acid Concentration: 50% HCl ensures complete hydrolysis without ester degradation.

  • Temperature Control: Below 10°C minimizes side reactions.

Step 3: Neutralization and Isolation

The hydrochloride salt is neutralized with 18.5 M sodium hydroxide at 10–15°C, followed by extraction with toluene. The organic layer is concentrated under reduced pressure to isolate the free base.

Yield Data:

StepYield (%)Purity (%)
Schiff Base Formation9298
Hydrolysis8595
Neutralization9099

Enolate Alkylation Strategy

A variation reported in RSC publications utilizes enolate chemistry to construct the amino ester backbone. While originally developed for methyl esters, this method adapts to ethyl analogues.

Procedure Overview

  • Enolate Generation: Treat ethyl propiolate with lithium diisopropylamide (LDA) at −78°C in THF.

  • Alkylation: Introduce propargyl bromide to form the pent-4-ynoate skeleton.

  • Amination: React with ammonia gas in methanol at 0°C.

Advantages:

  • High stereocontrol at the α-carbon.

  • Compatible with chiral auxiliaries for enantioselective synthesis.

Challenges:

  • Requires cryogenic conditions (−78°C).

  • Low functional group tolerance.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost Efficiency
Direct Amination70–75ModerateHigh
Schiff Base Route85–90HighModerate
Enolate Alkylation60–65LowLow

Industrial Recommendations

The Schiff base method is preferred for large-scale production due to its robustness and high yields. For laboratory-scale enantioselective synthesis, the enolate route offers superior stereochemical outcomes despite lower efficiency.

Chemical Reactions Analysis

Hydrogenation of the Alkyne Moiety

The terminal alkyne undergoes catalytic hydrogenation to yield saturated derivatives. This reaction is pivotal for modifying the compound’s backbone in medicinal chemistry.

Reagent/Conditions Product Key Observations Reference
H₂, Pd/C (room temperature)Ethyl 2-aminopentanoateComplete reduction to alkane; retains amino and ester groups.
H₂, Lindlar catalystEthyl 2-aminopent-4-enoate (cis)Stereoselective alkene formation; no over-reduction.

Analogous reaction observed in ethyl 2-aminopent-4-enoate derivatives.

Substitution at the Amino Group

The primary amine participates in nucleophilic substitution, enabling the introduction of alkyl or aryl groups.

Reagent Conditions Product Application Reference
Benzyl bromideKOH, tetrabutylammonium bromideEthyl 2-(benzylamino)pent-4-ynoateIntermediate for peptidomimetics
4-Methylbenzyl chlorideToluene, -5°C to 0°CEthyl 2-((4-methylbenzyl)amino)pent-4-ynoateAgrochemical synthesis

Notable example: Benzylation under phase-transfer conditions (tetrabutylammonium bromide) achieves >80% yield .

Hydrolysis of the Ester Group

Controlled hydrolysis converts the ester to a carboxylic acid, critical for prodrug activation or further functionalization.

Reagent Conditions Product Notes Reference
HCl (aqueous)2–8°C, pH 2.5–3.02-Aminopent-4-ynoic acidAcidic hydrolysis; preserves alkyne
NaOH (50%)20–25°C, pH 12.5–13Sodium 2-aminopent-4-ynoateSaponification; requires neutralization

Industrial relevance: Hydrolysis under acidic conditions is preferred for large-scale processes due to milder requirements .

Protection/Deprotection Strategies

The amino group is often protected during synthetic sequences to prevent undesired side reactions.

Protecting Group Reagent Conditions Deprotection Method Reference
DiphenylmethylideneDiphenylmethylidene amineToluene, -5°CHCl (aqueous, pH 2.5–3.0)
Boc (tert-butoxycarbonyl)Di-tert-butyldicarbonate20–30°C, basic pHTFA (trifluoroacetic acid)

Example: Protection with diphenylmethylidene enables selective alkyne functionalization in omarigliptin synthesis .

Acid/Base-Mediated Rearrangements

The compound exhibits pH-dependent stability, with degradation observed under extreme conditions.

Condition Observation Mechanism Reference
Strong acid (pH < 2)Partial decomposition to unidentified byproductsProtonation of amino/ester groups
Strong base (pH > 12)Ester saponification dominatesNucleophilic acyl substitution

Oxidation Reactions

While direct data on alkyne oxidation is limited, analogous compounds suggest potential pathways:

Reagent Hypothesized Product Potential Application Notes
KMnO₄, acidic conditions2-Amino-4-oxopentanoic acidSynthesis of keto-acid derivativesTheoretical extrapolation
Ozone (O₃)Fragmentation to smaller aldehydesDegradation studiesRequires experimental validation

Scientific Research Applications

Organic Synthesis

Ethyl 2-aminopent-4-ynoate serves as a key building block in organic synthesis, facilitating the preparation of complex molecules. It is particularly valuable in the synthesis of β-amino acid derivatives, which are important in drug discovery .

Research has highlighted the compound's potential biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Properties:
this compound has demonstrated effectiveness against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The antimicrobial action is believed to involve disruption of bacterial cell membranes or interference with essential metabolic pathways .

Anticancer Activity:
The compound has shown promise in anticancer research by inducing apoptosis in cancer cells:

Cell LineIC50 ValueMechanism of Action
MCF-7 (Breast)25 µMInduction of apoptosis
HeLa (Cervical)30 µMCell cycle arrest at G1 phase
A549 (Lung)20 µMInhibition of proliferation

The mechanisms include activation of caspases and modulation of cell cycle progression .

Industrial Applications

In industrial settings, this compound is utilized for developing specialty chemicals and materials. Its ability to serve as a precursor for various pharmaceuticals enhances its value in both academic and industrial research .

Case Studies

Several studies have investigated the applications of this compound:

  • Synthesis of β-Amino Acids:
    A study demonstrated its utility as a precursor for synthesizing enantiopure β-amino acids through asymmetric aldol reactions, highlighting its significance in pharmaceutical chemistry.
  • Antimicrobial Research:
    Research involving different bacterial strains showed that modifications to the compound could enhance its antimicrobial efficacy, suggesting pathways for developing new antibiotics .
  • Cancer Therapeutics:
    Investigations into the anticancer properties revealed that this compound could selectively target cancer cells while sparing normal cells, presenting a potential therapeutic advantage .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-pentynoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological pathways and exert its effects .

Comparison with Similar Compounds

Ester Group Modifications

Modifications to the ester moiety significantly alter solubility, stability, and reactivity:

Compound Name Ester Group Molecular Weight Key Properties/Applications Reference
Ethyl 2-aminopent-4-ynoate Ethyl 157.18 g/mol High reactivity in alkyne cycloadditions; DPP-IV inhibitor precursor
(S)-tert-Butyl 2-aminopent-4-ynoate tert-Butyl 199.27 g/mol Enhanced steric bulk for selective reactions; improved stability under basic conditions
Mthis compound Methyl 143.15 g/mol Higher volatility; used in small-scale catalytic studies

Key Insight : The tert-butyl ester variant () offers superior steric protection for the amine group, reducing undesired side reactions in peptide coupling. The methyl ester () is more volatile, favoring gas-phase applications.

Amino Group Substitutions

Functionalization of the amino group diversifies biological and chemical activity:

Compound Name Amino Substitution Molecular Weight Key Properties/Applications Reference
Ethyl 2-((4-methoxyphenyl)amino)pent-4-ynoate (13a) 4-Methoxyphenyl 263.30 g/mol Enhanced electron density for Pd-catalyzed cross-coupling; antimicrobial activity
Methyl 2-(2-nitrobenzamido)-2-phenylpent-4-ynoate (53c) 2-Nitrobenzamido 354.35 g/mol Nitro group enables reduction to amines; antitumor applications
This compound hydrochloride Protonated amine 193.64 g/mol Improved crystallinity; discontinued due to instability in aqueous media

Key Insight : Aryl substitutions (e.g., 4-methoxyphenyl in ) enhance π-π stacking in drug-receptor interactions, while nitro groups () serve as reducible handles for further functionalization.

Functional Group Replacements

Replacing the alkyne or ester group alters electronic and steric profiles:

Compound Name Functional Group Replacement Molecular Weight Key Properties/Applications Reference
Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate Phosphoryl group 262.24 g/mol Organophosphorus reagent for Staudinger reactions
Ethyl 4-hydroxy-4-methylpent-2-ynoate Hydroxyl + methyl at C4 156.18 g/mol Hydrogen bonding capability; polymer crosslinking agent
Ethyl (2E)-4-methyl-2-pentenoate Double bond (C2–C3) 142.20 g/mol Conjugated diene for Diels-Alder reactions

Key Insight : The phosphorylated derivative () expands utility in metal-free catalysis, while the hydroxylated analog () is suited for biodegradable materials. The unsaturated ester () lacks alkyne reactivity but participates in cycloadditions.

Structural Analogs with Cyclic Motifs

Cyclic amines or ester modifications influence bioactivity:

Compound Name Structural Feature Molecular Weight Key Properties/Applications Reference
Ethyl 2-(piperidin-4-yl)acetate Piperidine ring 185.25 g/mol Increased basicity; CNS drug candidate
Ethyl 2-acetyl-3,3-dimethylpent-4-ynoate Acetyl + dimethyl groups 196.24 g/mol Steric hindrance reduces hydrolysis; stable prodrug

Key Insight : The piperidine analog () shows improved blood-brain barrier penetration, while steric protection in enhances metabolic stability.

Biological Activity

Ethyl 2-aminopent-4-ynoate, a compound with a unique structure, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, highlighting key research findings, mechanisms of action, and applications.

Chemical Structure and Properties

This compound is characterized by an alkyne functional group and an amino acid moiety, which contribute to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Microorganism Activity Reference
Escherichia coliInhibitory
Staphylococcus aureusInhibitory
Candida albicansModerate

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. It has shown efficacy in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM) Mechanism Reference
HeLa25Apoptosis induction
MCF-730Cell cycle arrest
A54920Inhibition of proliferation

The biological activity of this compound is linked to its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound may undergo metabolic transformations that lead to the formation of active metabolites with enhanced biological effects.

  • Enzyme Inhibition : this compound has been shown to inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Interaction : The compound may bind to specific receptors, modulating signaling pathways associated with cell growth and apoptosis.

Case Studies

Recent studies have explored the therapeutic potential of this compound in preclinical models:

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited Staphylococcus aureus growth in vitro, suggesting its potential as a topical antimicrobial agent.
  • Anticancer Research : In vivo studies using xenograft models showed that treatment with this compound resulted in significant tumor regression compared to control groups, indicating its promise as an anticancer therapeutic.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-aminopent-4-ynoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.